molecular formula C10H9NO4S B2981642 Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CAS No. 99429-68-2

Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B2981642
CAS No.: 99429-68-2
M. Wt: 239.25
InChI Key: RODNASQPMSZQGR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a thienopyridine derivative characterized by a fused bicyclic system combining a thiophene and pyridine ring. Its structure features a hydroxy group at position 4, an oxo group at position 6, and an ethoxycarbonyl moiety at position 3. This compound belongs to a broader class of heterocyclic molecules with demonstrated pharmacological relevance, including antiviral, antimicrobial, and cytotoxic activities .

Properties

IUPAC Name

ethyl 4-hydroxy-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-2-15-10(14)6-7(12)5-3-4-16-9(5)11-8(6)13/h3-4H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODNASQPMSZQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(NC1=O)SC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl acetoacetate with thiourea, followed by cyclization with chloroacetyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Thieno[2,3-b]pyridine derivatives share a common bicyclic scaffold but differ in substituents, which critically influence their physical, chemical, and biological properties. Below is a comparative analysis of structurally related compounds:

Structural and Functional Group Variations
Compound Name Substituents (Positions) Key Functional Groups Reference
Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (Target) 4-OH, 6-Oxo, 5-COOEt Hydroxy, ester, ketone -
Ethyl 2-acetyl-3-amino-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (Compound 3) 2-Acetyl, 3-NH2, 6-Oxo, 5-COOEt Acetyl, amino, ester, ketone
Ethyl 3-amino-2-cyano-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (Compound 9) 3-NH2, 2-CN, 6-Oxo, 5-COOEt Amino, nitrile, ester, ketone
Ethyl 2-acetyl-3-imino-2-methyl-6-oxo-2,3,6,7-tetrahydrothieno[2,3-b]pyridine-5-carboxylate (14) 2-Acetyl, 3-imino, 2-CH3, 6-Oxo Acetyl, imino, methyl, ester, ketone

Key Observations :

  • The hydroxy group at position 4 in the target compound contrasts with acetyl (Compound 3), cyano (Compound 9), or imino (Compound 14) groups in analogs. This difference impacts hydrogen-bonding capacity and solubility.
  • Ester (COOEt) and ketone (oxo) groups are conserved across all compounds, suggesting shared reactivity patterns (e.g., nucleophilic acyl substitution) .

Reactivity Trends :

  • Substituents at position 2 (e.g., acetyl, cyano) are introduced using α-halogenated reagents (chloroacetone, chloroacetonitrile) under basic or acidic conditions .
  • Position 3 modifications (e.g., amino, imino) arise from nucleophilic displacement or cyclization reactions .
Physical and Spectroscopic Properties
Property Target Compound Compound 3 Compound 9
Melting Point Not reported 303–305°C Not reported
Molecular Formula Likely C12H11NO5S C12H13N3O4S C11H9N3O3S
IR Spectroscopy Expected O–H (3400–3200 cm⁻¹) N–H (3350 cm⁻¹), C=O (1700 cm⁻¹) C≡N (2250 cm⁻¹), C=O (1720 cm⁻¹)
1H NMR Not reported δ 1.3 (CH3), δ 4.3 (COOEt), δ 6.8 (NH2) δ 1.2 (CH3), δ 4.2 (COOEt), δ 4.9 (NH2)

Notable Differences:

  • The hydroxy group in the target compound would produce a distinct IR absorption (~3400 cm⁻¹) and downfield-shifted protons in 1H NMR (~δ 10–12 ppm) compared to acetyl or cyano substituents.
  • Cyanide groups (Compound 9) show sharp IR peaks at ~2250 cm⁻¹, absent in the target compound .

Structure-Activity Relationships (SAR) :

  • Ester moieties (COOEt) are critical for cell membrane permeability, as seen in antiviral analogs .

Biological Activity

Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate (CAS No. 99429-68-2) is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, synthesis, and various biological activities, including antibacterial and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO4SC_{10}H_9NO_4S, with a molecular weight of 239.25 g/mol. The compound features a thieno-pyridine structure that contributes to its biological activity.

PropertyValue
Molecular Formula C10H9NO4S
Molecular Weight 239.25 g/mol
CAS Number 99429-68-2
Purity ≥97%

Synthesis

This compound can be synthesized through various chemical reactions involving thieno-pyridine derivatives. The synthetic route often involves the reaction of appropriate thieno-pyridine intermediates with ethyl ester reagents under controlled conditions to yield the target compound.

Antibacterial Activity

Research indicates that compounds similar to Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine derivatives exhibit significant antibacterial properties. For example, derivatives of thieno-pyridine have shown efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

A study reported that synthesized thieno-pyridine derivatives displayed minimum inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL against these bacteria, indicating moderate antibacterial activity .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Similar thieno-pyridine compounds have been investigated for their ability to inhibit pro-inflammatory mediators in vitro. In particular, compounds with hydroxyl and carbonyl functional groups have shown promise in modulating inflammatory pathways by reducing cytokine production.

Case Studies

  • Case Study on Antibacterial Activity : A study evaluated the antibacterial efficacy of various thieno-pyridine derivatives, including this compound. The results indicated that these compounds could inhibit bacterial growth effectively in vitro, supporting their potential use as antibacterial agents .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory effects of related compounds in murine models. The results demonstrated that certain derivatives could significantly reduce inflammation markers such as IL-6 and TNF-alpha when administered in therapeutic doses .

Q & A

Q. What spectroscopic methods are essential for characterizing Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate?

  • Methodological Answer : Characterization typically involves 1H and 13C NMR to confirm the scaffold and substituents. For example, DEPT and 2D NMR (e.g., COSY, HSQC) resolve overlapping signals in complex dihydrothienopyridine derivatives . High-Resolution Mass Spectrometry (HRMS) verifies molecular weight and fragmentation patterns. Supplementary NMR and HRMS data for analogous compounds are documented in synthesis studies .

Q. How is the compound synthesized, and what are common intermediates?

  • Methodological Answer : A typical route involves substituting a halogen (e.g., chlorine) at the 2-position of a thienopyridine precursor with nucleophiles (e.g., phenols, thiophenols) under reflux with sodium acetate in acetic acid/acetic anhydride. For example, ethyl 2-chloro-7-cyclopropyl-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate reacts with phenol derivatives to yield substituted analogs . Yield optimization (e.g., 78%) is achieved via recrystallization from ethyl acetate/ethanol .

Advanced Research Questions

Q. What strategies address discrepancies in cytotoxicity data between sensitive and multidrug-resistant cancer cell lines?

  • Methodological Answer : To analyze contradictions, compare IC50 values across cell lines using standardized assays (e.g., MTT or resazurin). For example, compound 3b (a derivative) showed IC50 values of 2.580 ± 0.550 µM (CCRF-CEM) vs. 4.486 ± 0.286 µM (CEM/ADR5000), suggesting partial resistance . Mechanistic follow-ups (e.g., efflux pump inhibition or apoptosis assays) are recommended to identify resistance factors.

Q. How does X-ray crystallography elucidate the conformational flexibility of thienopyridine derivatives?

  • Methodological Answer : Single-crystal X-ray studies reveal puckering in the pyrimidine ring. For example, the central pyrimidine ring in a related compound adopts a flattened boat conformation (deviation: 0.224 Å from the mean plane) . Dihedral angles (e.g., 80.94° between fused rings) and hydrogen-bonding networks (C–H···O) are critical for understanding packing interactions and stability . Refinement parameters (e.g., riding H-atom models) are applied using software like SHELXL .

Q. What computational or experimental approaches optimize the bioactivity of thienopyridine derivatives?

  • Methodological Answer : Structure-Activity Relationship (SAR) studies guide substituent modifications. For instance, introducing a cyclopropyl group at the 7-position enhances cytotoxicity . Docking simulations (e.g., with AMPK for analogs like A-769662) predict binding modes, while in vitro assays validate target engagement .

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